molecular formula C7H4F3NO2S B078960 2-Nitro-4-(trifluoromethyl)benzenethiol CAS No. 14371-82-5

2-Nitro-4-(trifluoromethyl)benzenethiol

Cat. No. B078960
CAS RN: 14371-82-5
M. Wt: 223.17 g/mol
InChI Key: HUJMWBOFGAQSMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Nitro-4-(trifluoromethyl)benzenethiol involves multiple steps, including nitration and sulfuration reactions. A common approach for synthesizing nitrobenzene derivatives involves electrophilic substitution reactions, where a nitro group is introduced into the benzene ring. Similarly, the incorporation of a trifluoromethyl group can be achieved through various methods, including the use of reagents such as Umemoto's reagent or Togni's reagent. The introduction of the benzenethiol group typically involves nucleophilic substitution reactions, where a thiol group is introduced into the aromatic ring.

Molecular Structure Analysis

The molecular structure of 2-Nitro-4-(trifluoromethyl)benzenethiol and similar compounds is characterized by the presence of nitro, trifluoromethyl, and thiol groups attached to a benzene ring. These functional groups influence the compound's electronic distribution, making the molecule susceptible to various chemical reactions. The nitro group is electron-withdrawing, which can affect the reactivity of the benzene ring towards nucleophilic attacks. The trifluoromethyl group also influences the compound's electronic properties, enhancing its reactivity and stability.

Chemical Reactions and Properties

Chemical reactions involving 2-Nitro-4-(trifluoromethyl)benzenethiol are influenced by its functional groups. The nitro group can undergo reduction reactions to form corresponding amino derivatives. The thiol group makes the compound a potential nucleophile, capable of participating in coupling reactions and the formation of disulfides under oxidative conditions. The presence of the trifluoromethyl group can enhance the compound's lipophilicity, affecting its solubility and reactivity in organic solvents.

Physical Properties Analysis

The physical properties of 2-Nitro-4-(trifluoromethyl)benzenethiol, such as melting point, boiling point, and solubility, are determined by its molecular structure. The nitro and trifluoromethyl groups contribute to the compound's polarity, affecting its solubility in various solvents. The compound's volatility is influenced by the presence of these functional groups, impacting its boiling point and vapor pressure.

Chemical Properties Analysis

The chemical properties of 2-Nitro-4-(trifluoromethyl)benzenethiol include its acidity, basicity, and reactivity towards other chemical reagents. The thiol group can act as a weak acid, capable of donating a proton under specific conditions. The nitro group's presence affects the compound's overall electron distribution, influencing its reactivity towards electrophilic and nucleophilic reagents. The compound's stability and reactivity are also impacted by the trifluoromethyl group, which can stabilize negative charges and participate in radical reactions.

References

Scientific Research Applications

  • Molecular Electronics : A molecule with a nitroamine redox center, similar in structure to 2-Nitro-4-(trifluoromethyl)benzenethiol, has been used in molecular electronic devices, demonstrating negative differential resistance and high on-off peak-to-valley ratios. This suggests potential applications in developing advanced electronic components (Chen, Reed, Rawlett, & Tour, 1999); (Junjie Chen et al., 2000).

  • Organic Synthesis : The compound has been used in reactions where the nitro group is replaced by a phenylthio group, a process that is applicable to the general synthesis of various organic compounds like α-phenylthio ketones and α-phenylthio alkylbenzenes (Miyake & Yamamura, 1986).

  • Pharmaceutical Chemistry : In pharmaceutical research, the zinc salts of substituted 2-amino benzenethiols have been condensed with compounds similar to 2-Nitro-4-(trifluoromethyl)benzenethiol, leading to the synthesis of various pharmacologically active compounds (Singh et al., 2003).

  • Nanotechnology and Materials Science : The compound has been studied in the context of self-assembled monolayers (SAMs) for its negative differential resistance (NDR) properties, which is significant for the development of nanoscale logic devices and electronic materials (Lee, Shin, & Kwon, 2007).

  • Chemical Reactions and Mechanisms : Research has been conducted on the reaction pathways of nitrosobenzenes with thiols, providing insights into the chemical behavior and potential applications of benzenethiol compounds in organic chemistry (Montanari, Paradisi, & Scorrano, 1999).

  • Asymmetric Synthesis : 2-Nitro-4-(trifluoromethyl)benzene containing sulfides have been synthesized, with potential applications in asymmetric synthesis, an important aspect of pharmaceutical and fine chemical manufacturing (Rodygin et al., 2011).

  • Spectroscopic Analysis : The compound has been involved in studies for spectroscopic analysis, highlighting its potential use in understanding molecular and electronic properties of similar organic compounds (Saravanan, Balachandran, & Viswanathan, 2014).

Future Directions

The future directions of 2-Nitro-4-(trifluoromethyl)benzenethiol could involve its continued use in chemical reactions such as the Ugi-Smiles coupling reaction . It could also be explored for other potential applications in the synthesis of various compounds.

properties

IUPAC Name

2-nitro-4-(trifluoromethyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2S/c8-7(9,10)4-1-2-6(14)5(3-4)11(12)13/h1-3,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJMWBOFGAQSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162524
Record name 2-Nitro-4-(trifluoromethyl)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethyl)benzenethiol

CAS RN

14371-82-5
Record name 2-Nitro-4-(trifluoromethyl)benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14371-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-4-(trifluoromethyl)benzenethiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-4-(trifluoromethyl)benzenethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitro-4-(trifluoromethyl)benzenethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
KS Rodygin, SA Rubtsova, AV Kutchin… - … , Sulfur, and Silicon …, 2011 - Taylor & Francis
An efficient one-pot method for the preparation of 2-nitro-4-(trifluoromethyl)benzene containing sulfides from 1,1′-disulfanediylbis[2-nitro-4-(trifluoromethyl)benzene] is proposed. The …
Number of citations: 9 www.tandfonline.com
R Einoch Amor, A Zinger, YY Broza… - Advanced …, 2022 - Wiley Online Library
Cancer is usually not symptomatic in its early stages. However, early detection can vastly improve prognosis. Liquid biopsy holds great promise for early detection, although it still suffers …
Number of citations: 5 onlinelibrary.wiley.com
G Konvalina, H Haick - ACS applied materials & interfaces, 2012 - ACS Publications
Chemiresistors based on metal monolayer-capped nanoparticles (MCNPs) are promising candidates for fast, inexpensive, and portable tracing of (bio)chemical species in the gas phase…
Number of citations: 142 pubs.acs.org
R Vishinkin, R Busool, E Mansour, F Fish… - Advanced …, 2021 - Wiley Online Library
Tuberculosis (TB) is an infectious disease that threatens >10 million people annually. Despite advances in TB diagnostics, patients continue to receive an insufficient diagnosis as TB …
Number of citations: 33 onlinelibrary.wiley.com
R Einoch-Amor, YY Broza, H Haick - ACS nano, 2021 - ACS Publications
Detection and monitoring of single cancer cells (SCCs), such as circulating tumor cells (CTCs), would be of aid in an efficient early detection of cancer, a tailored (personalized) therapy, …
Number of citations: 15 pubs.acs.org
R Einoch Amor, J Levy, YY Broza, R Vangravs… - ACS …, 2023 - ACS Publications
Liquid biopsy is seen as a prospective tool for cancer screening and tracking. However, the difficulty lies in effectively sieving, isolating, and overseeing cancer biomarkers from the …
Number of citations: 1 pubs.acs.org
MK Nakhleh, YY Broza, H Haick - Nanomedicine, 2014 - Future Medicine
The recognition of volatile organic compounds in breath samples is a promising approach for noninvasive safe diagnosis of disease. Spectrometry and spectroscopy methods used for …
Number of citations: 86 www.futuremedicine.com
A Sagiv, E Mansour, R Semiat, H Haick - ACS omega, 2019 - ACS Publications
We herein provide quantitative measures of sensors’ reliability and sensitivity as a function of the sensor’s capacity (maximum detection signal or saturation state) in addition to other …
Number of citations: 3 pubs.acs.org
M Brazier‐Hicks, M Gershater, D Dixon… - Plant biotechnology …, 2018 - Wiley Online Library
Plants contain large numbers of family 1 UDP‐glucose‐dependent glycosyltransferases (UGTs), including members that conjugate xenobiotics. Arabidopsis contains 107 UGT genes …
Number of citations: 55 onlinelibrary.wiley.com
A Barthelon, L El Kaïm, M Gizolme, L Grimaud - 2008 - Wiley Online Library
The use of the Smiles rearrangement in Ugi‐type couplings with aromatic mercaptans allows for the straightforward, multicomponent formation of α‐arylamino thiocarboxamides. The …

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